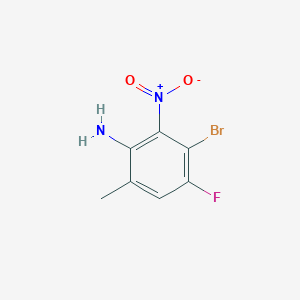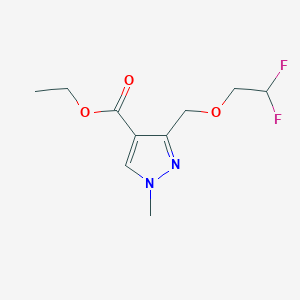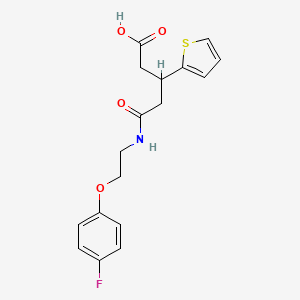
3-Bromo-4-fluoro-6-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-4-fluoro-6-methyl-2-nitroaniline” is a chemical compound with the molecular formula C7H6BrFN2O2 . It has a molecular weight of 249.04 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. As mentioned earlier, common reactions might involve nitration, conversion from the nitro group to an amine, and bromination . The exact reactions and their outcomes would depend on the specific conditions and reactants used.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 249.04 . More detailed physical and chemical properties would require specific measurements under controlled conditions.Scientific Research Applications
Synthesis and Derivative Formation
3-Bromo-4-fluoro-6-methyl-2-nitroaniline, while not directly mentioned, is implied to be a compound of interest within the broader context of halogenated anilines and their derivatives. These compounds serve as key intermediates in the synthesis of various pharmaceuticals, dyes, and agricultural chemicals. The research into fluoronitro-substituted aromatic compounds, for instance, reveals their potential in creating secondary labeling precursors for the synthesis of 18F-labeled compounds used in radiopharmaceuticals. Such compounds are synthesized with high efficiency and are subject to decomposition studies to evaluate their stability under different conditions, suggesting a similar applicability for this compound in radiopharmaceuticals development (Schirrmacher et al., 2003).
Fluorescence and Detection Applications
The study of molecularly imprinted fluorescent sensors, which involves nitroaniline compounds, highlights their use in creating highly sensitive and selective detection methods for environmental monitoring and industrial processes. This approach could be adapted for compounds like this compound, employing its unique structure for the development of novel sensors that target specific chemicals in complex matrices (Xie et al., 2020).
Environmental and Health Safety Studies
Research involving halogenated anilines, including their metabolism and interaction with biological systems, underlines the importance of understanding the environmental fate and potential health impacts of these compounds. Studies on the metabolism of halogenated anilines in rat liver microsomes provide insights into their biotransformation and the formation of potentially toxic metabolites. This knowledge is crucial for assessing the safety of chemical intermediates like this compound in pharmaceutical manufacturing and its implications for occupational exposure and environmental release (Boeren et al., 1992).
Chemical Synthesis and Functionalization Techniques
The development of novel synthesis and functionalization techniques for halogenated nitroanilines opens new avenues for the creation of complex organic molecules with potential applications in drug discovery and material science. For example, studies on the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one provide a glimpse into the intricate chemical reactions utilized to construct molecules with specific functional groups, which could be relevant to derivatives of this compound (Wang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-fluoro-6-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-2-4(9)5(8)7(6(3)10)11(12)13/h2H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQWGMJSCOMKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1695495-70-5 |
Source


|
| Record name | 3-bromo-4-fluoro-6-methyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2569376.png)
![N-(4-bromobenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2569377.png)

![S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate](/img/structure/B2569379.png)

![(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2569383.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide hydrochloride](/img/structure/B2569385.png)


![2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2569393.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2569396.png)